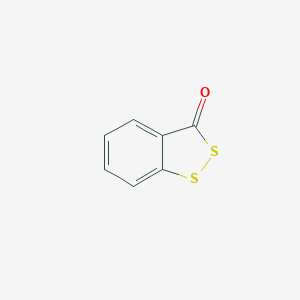

3H-1,2-Benzodithiol-3-one

Overview

Description

3H-1,2-Benzodithiol-3-one: is a heterocyclic compound with the molecular formula C7H4OS2. It is known for its unique structure, which includes a benzene ring fused with a dithiolane ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 3H-1,2-Benzodithiol-3-one is H-phosphonothioate and H-phosphonate diesters . These compounds are important in various biochemical processes, including the synthesis of DNA and RNA.

Mode of Action

This compound acts as a sulfur-transferring agent . It interacts with its targets by transferring sulfur atoms, leading to the transformation of H-phosphonothioate and H-phosphonate diesters into the corresponding phosphorodi- and phosphoromonothioates .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving phosphorothioate-containing oligodeoxyribonucleotides . The downstream effects of this interaction include changes in the structure and function of these oligodeoxyribonucleotides, which can have significant impacts on various biological processes, including gene expression and regulation.

Pharmacokinetics

Its solubility in toluene suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of this compound’s action is the formation of phosphorodi- and phosphoromonothioates from H-phosphonothioate and H-phosphonate diesters . This transformation can have significant molecular and cellular effects, potentially influencing a variety of biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in toluene suggests that its action may be affected by the presence of organic solvents Additionally, factors such as temperature, pH, and the presence of other chemical species could also influence its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-1,2-Benzodithiol-3-one can be synthesized through several methods. One common approach involves the reaction of ortho-mercaptoaniline with carbon disulfide in the presence of a base, followed by oxidation. Another method includes the cyclization of ortho-mercaptobenzoic acid derivatives.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3H-1,2-Benzodithiol-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound 1-oxide.

Reduction: Reduction reactions can convert it into different sulfur-containing compounds.

Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: this compound 1-oxide.

Reduction: Various sulfur-containing derivatives.

Substitution: Depending on the substituents used, a wide range of substituted benzodithiolones can be formed.

Scientific Research Applications

3H-1,2-Benzodithiol-3-one has numerous applications in scientific research:

Biology: It plays a role in the study of sulfur metabolism and enzyme mechanisms.

Industry: It is utilized in the production of various sulfur-containing compounds and materials.

Comparison with Similar Compounds

3H-1,2-Benzodithiol-3-one 1-oxide: This compound is an oxidized form of this compound and shares similar sulfur-transferring properties.

1,2-Benzisothiazol-3-one: Another sulfur-containing heterocycle with different reactivity and applications.

Uniqueness: this compound is unique due to its ability to act as a versatile sulfur-transferring agent, making it valuable in various synthetic and research applications. Its structure allows for specific interactions with other molecules, which is not as readily achieved with similar compounds.

Properties

IUPAC Name |

1,2-benzodithiol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTYTTPPCAXUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168358 | |

| Record name | Benzodithiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-27-6 | |

| Record name | 1,2-Benzodithiol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzodithiolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1677-27-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzodithiolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-benzo-1,2-dithiol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZODITHIOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SN20K238G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

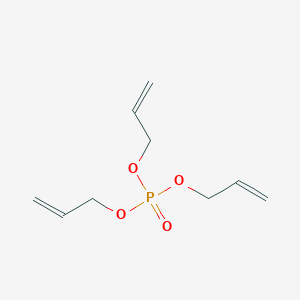

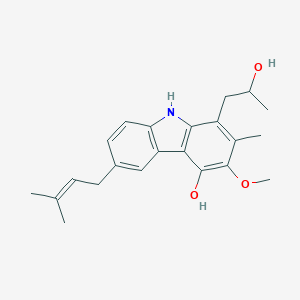

Feasible Synthetic Routes

A: 3H-1,2-Benzodithiol-3-one 1,1-dioxide, also known as Beaucage's reagent, is widely recognized for its efficient conversion of phosphite triesters to phosphorothioate triesters in solid-phase oligonucleotide synthesis. [] This reagent has become a cornerstone in the preparation of phosphorothioate-containing oligodeoxyribonucleotides, which hold significant medical interest due to their therapeutic potential. [, ]

ANone: Yes, researchers have explored alternative sulfurizing reagents for this purpose. These include:

- Phenylacetyl disulfide (PADS): Demonstrated as an efficient and cost-effective replacement for Beaucage's reagent in synthesizing phosphorothioate oligodeoxyribonucleotides on scales ranging from 1 μmol to 150 mmol. []

- 1,2,4-dithiazolidine-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH): These reagents offer advantages like ease of preparation, stability in acetonitrile solution, low concentration usage (0.05 M), and short reaction times (30 s). []

A: The presence of the 1,1-dioxide functionality on the this compound core structure plays a crucial role in its ability to act as a sulfur-transfer reagent. This makes it highly effective in converting phosphite triesters to the corresponding phosphorothioates, crucial for oligonucleotide synthesis. [, , ]

ANone: While the exact mechanism hasn't been fully elucidated within the provided abstracts, it likely involves nucleophilic attack on the sulfur atom of the 1,1-dioxide group by the phosphite triester. This is followed by a rearrangement leading to the formation of the phosphorothioate triester and a 1,2-benzodithiol-3-one derivative as a byproduct.

ANone: Yes, while the reagent is stable in its crystalline form, it exhibits sensitivity towards certain conditions:

- Base Sensitivity: this compound 1,1-dioxide decomposes rapidly upon contact with both inorganic and organic bases. []

- Solution Instability: It is unstable in solution when exposed to glass or metallic surfaces, highlighting the need for careful handling and storage. []

A: Research suggests potential applications beyond sulfurization. For instance, aminomethylated derivatives of Beaucage's reagent displayed enhanced DNA cleavage activity, suggesting potential applications in developing novel sulfur-containing DNA-cleaving molecules for cancer therapy. []

ANone: While both are derivatives of this compound, they exhibit different reactivity profiles.

- This compound 1-oxide: Reacts with n-propanethiol to yield primarily dithio carboxylic acids. An unstable hydrodisulfide, which decomposes to polysulfides, also forms. [] This reaction is proposed to proceed via an unstable oxathiolanone intermediate.

- This compound 1,1-dioxide: Primarily functions as a sulfur transfer reagent, specifically converting phosphite triesters to phosphorothioate triesters. [, ]

A: Yes, the reaction of this compound 1-oxide with n-propanethiol is suggested as a potential model for understanding aspects of the thiol-activated DNA cleavage mechanism of the antitumor antibiotic leinamycin. [] Leinamycin contains a 1,2-dithiolan-3-one 1-oxide heterocycle, similar to the one present in this compound 1-oxide.

ANone: Yes, research provides insights into the structural aspects:

- X-ray crystallography: Confirms the boat conformation of dithiosalicylide, a derivative synthesized from this compound, where the aromatic rings form a shallow "v-shaped" pocket. []

- NMR Studies: Used to determine the high inversion barrier (∼25 kcal/mol) between the enantiomeric boat conformations of dithiosalicylide, emphasizing its conformational rigidity. []

- Crystal structure: The crystal structure of this compound 1-oxide has been determined, providing valuable insights into its molecular geometry and packing arrangement. []

A: Yes, computational chemistry has been employed to understand the properties and reactivity of these compounds. For instance, electrostatic potential calculations have been performed on 3H-1,2-benzodithiol-3-(thi)one derivatives and their selenium analogs to investigate their molecular assembly and reactivity profiles. []

A: Knowing its sensitivity towards bases and certain surfaces allows researchers to implement appropriate handling and storage procedures. This ensures the reagent's efficacy and reproducibility in chemical synthesis, particularly in automated DNA synthesis platforms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)